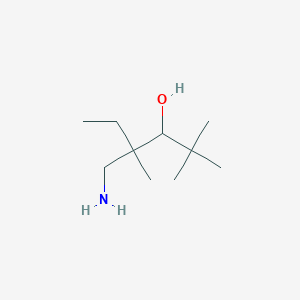
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group and a trimethylhexanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines. This process typically requires the use of carboxylic acid chlorides or anhydrides to form amide intermediates, which are then reduced to yield the desired amine . Another method involves the reduction of nitriles or nitro compounds, which can be achieved using reducing agents such as hydrogen in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反应分析
Types of Reactions
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the aminomethyl and hydroxyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用机制
The mechanism of action of 4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological processes .
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but a different aromatic backbone.
4-Aminocoumarin: Contains an amino group and a coumarin backbone, used in various biological applications.
Aminocaproic acid: Another compound with an aminomethyl group, used as an antifibrinolytic agent.
Uniqueness
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol is unique due to its specific structure, which combines an aminomethyl group with a trimethylhexanol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
分子式 |
C10H23NO |
|---|---|
分子量 |
173.30 g/mol |
IUPAC 名称 |
4-(aminomethyl)-2,2,4-trimethylhexan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-6-10(5,7-11)8(12)9(2,3)4/h8,12H,6-7,11H2,1-5H3 |
InChI 键 |
RPXTZDGHOJBMOY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CN)C(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


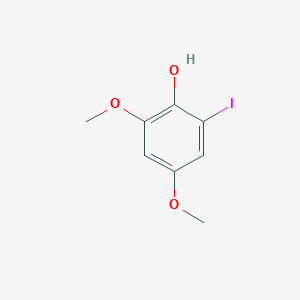

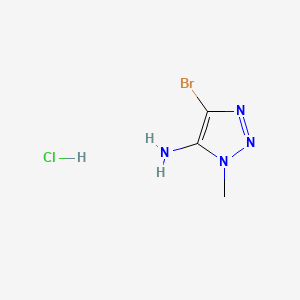
![4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13486692.png)
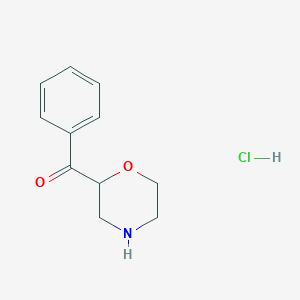
![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
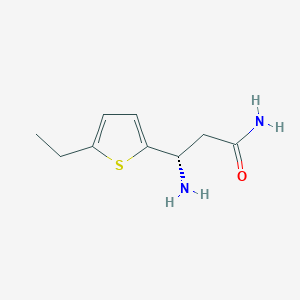

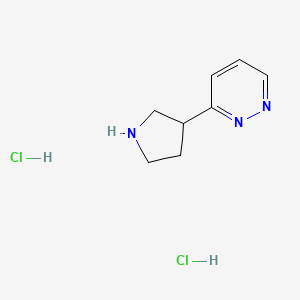
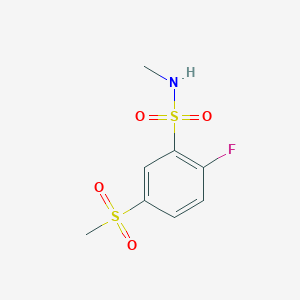
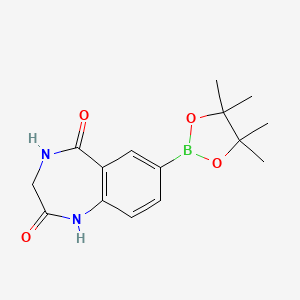
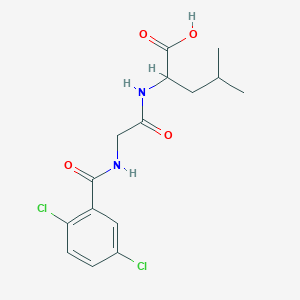
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
![rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)
